3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an ethyl chain linked to a pyrimidine ring at the nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to undergo a process known as the dimroth rearrangement . This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit substantial antiviral activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 2-(pyrimidin-5-yl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-(pyrimidin-5-yl)ethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Scientific Research Applications
3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
- 3,4-difluoro-N-(2-(pyrimidin-4-yl)ethyl)benzamide
- 3,4-difluoro-N-(2-(pyridin-4-yl)ethyl)benzamide
Uniqueness
3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the specific positioning of the pyrimidine ring and the fluorine atoms, which confer distinct chemical and biological properties. This unique structure can result in different binding affinities, selectivities, and activities compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCRDNAVOYGTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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